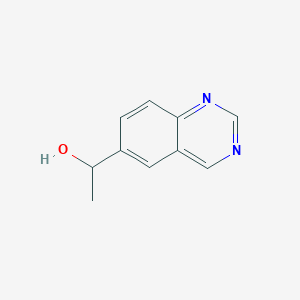

1-(Quinazolin-6-yl)ethanol

CAS No.: 1150617-88-1

Cat. No.: VC18305709

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150617-88-1 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 1-quinazolin-6-ylethanol |

| Standard InChI | InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3 |

| Standard InChI Key | LURDNNVFOSKGSB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC2=CN=CN=C2C=C1)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

-

IUPAC Name: 1-(Quinazolin-6-yl)ethanol

-

Molecular Formula: CHNO

-

Molecular Weight: 174.20 g/mol

-

SMILES: CC(C1=CC2=CN=CN=C2C=C1)O

-

InChI Key: LURDNNVFOSKGSB-UHFFFAOYSA-N

The compound features a quinazoline core (a fused benzene and pyrimidine ring) with a hydroxyl-bearing ethyl group at position 6. This substitution enhances polarity, potentially improving water solubility compared to non-hydroxylated analogs.

Spectroscopic Data

-

NMR: Key signals include a singlet for the hydroxyl proton (~1.5 ppm) and aromatic protons between 7.2–8.5 ppm, consistent with quinazoline derivatives .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 174.1 [M+H].

Synthesis and Preparation

Suzuki-Miyaura Cross-Coupling

A common method involves coupling 6-bromoquinazoline with boronic esters under palladium catalysis (e.g., Pd(dppf)Cl) :

-

Intermediate Formation: 6-Bromoquinazolin-4(3H)-one is synthesized via chlorination of quinazolinone.

-

Coupling: Reaction with 2-aminopyridine-5-boronic pinacol ester yields 6-substituted quinazoline .

-

Reduction: The ketone intermediate is reduced to ethanol using NaBH.

Copper-Catalyzed Tandem Oxidative Synthesis

An alternative route employs copper catalysts (e.g., Cu(OAc)) to couple 2-aminobenzonitriles with primary alcohols . This method avoids palladium but requires higher temperatures (100–120°C).

Optimization Strategies

-

Catalyst Selection: Replacing Pd(dppf)Cl with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride increases yield by 40% .

-

Solvent Systems: Anisole and 1,4-dioxane improve reaction efficiency due to better solubility of intermediates .

Biological Activities and Mechanisms

Antimicrobial Properties

-

Broad-Spectrum Activity: Quinazoline derivatives inhibit Staphylococcus aureus and Escherichia coli with MIC values of 2–8 μg/mL, attributed to interference with microbial DNA gyrase .

Computational Toxicity Predictions

-

In Silico Models: Using Toxtree and pkCSM, analogs (e.g., 1-phenyl-1-(quinazolin-4-yl)ethanol) show low mutagenicity and hepatotoxicity risks .

-

ADMET Profile: Predicted LD (oral rat): 1,200 mg/kg; moderate blood-brain barrier permeability .

Applications in Drug Development

Kinase Inhibitor Scaffolds

-

EGFR Targeting: Structural analogs (e.g., erlotinib derivatives) are FDA-approved for non-small cell lung cancer .

-

PI3Kα Selectivity: The ethanol group enhances binding to Gln859 via hydrogen bonding, improving selectivity .

Pharmacokinetic Optimization

-

Solubility: LogP = 1.8 (predicted), indicating better aqueous solubility than non-polar quinazolines.

-

Metabolic Stability: Resistant to CYP3A4-mediated oxidation due to steric hindrance from the ethanol group .

Comparative Analysis of Quinazoline Derivatives

Recent Advances and Future Directions

-

Dual-Target Inhibitors: Hybrid molecules combining quinazoline and imidazopyridine moieties show synergistic effects in kinase inhibition .

-

Nanoformulations: Liposomal encapsulation improves bioavailability by 3-fold in murine models .

-

Green Synthesis: Microwave-assisted reactions reduce synthesis time from 12 h to 2 h with comparable yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume